Home > Products > Screening Compounds P46528 > Tyrphostin RG 14620
Tyrphostin RG 14620 - 138989-56-7

Tyrphostin RG 14620

Catalog Number: EVT-8155015
CAS Number: 138989-56-7
Molecular Formula: C14H8Cl2N2
Molecular Weight: 275.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(3,5-dichlorophenyl)-2-(3-pyridinyl)-2-propenenitrile is a dichlorobenzene.
RG 14620 is a non-phenolic tyrphostin-class tyrosine kinase inhibitor that inhibits epidermal growth factor receptor, affecting cell proliferation and tumor growth in vivo. (NCI)
Source and Classification

Tyrphostin RG 14620 is classified as a protein tyrosine kinase inhibitor. It is derived from the tyrphostin family, which are low molecular weight compounds designed to inhibit the activity of protein tyrosine kinases involved in various cellular processes, including proliferation and differentiation. The compound has been studied for its effects on cancer cell lines, particularly those overexpressing the ABCG2 transporter, which is known to contribute to multidrug resistance in cancer therapies .

Synthesis Analysis

The synthesis of Tyrphostin RG 14620 typically involves methods that focus on creating compounds with a specific structural framework conducive to inhibiting protein tyrosine kinases. One common synthetic route includes:

  • Knoevenagel Condensation: This classical method involves the reaction of an aldehyde with a malonic acid derivative, followed by cyclization to form the desired heterocyclic structure.
  • Retrosynthetic Analysis: This approach breaks down the target molecule into simpler precursors, allowing chemists to identify viable synthetic pathways. For Tyrphostin RG 14620, this may involve identifying key functional groups that can be introduced or modified during synthesis .
  • Parameters: Key parameters during synthesis include temperature control, reaction time, and choice of solvents, which can significantly affect yield and purity.
Molecular Structure Analysis

The molecular structure of Tyrphostin RG 14620 can be described as follows:

  • Chemical Formula: C16_{16}H15_{15}N3_{3}O3_{3}
  • Molecular Weight: Approximately 299.31 g/mol
  • Structural Features: The compound features a benzylidene moiety connected to a nitrogen-containing heterocycle, which is crucial for its biological activity. The presence of functional groups such as hydroxyls and amines enhances its interaction with target proteins.

Structural Analysis Techniques

Chemical Reactions Analysis

Tyrphostin RG 14620 participates in several chemical reactions relevant to its function as a kinase inhibitor:

  • Inhibition of Kinase Activity: The compound binds to the ATP-binding site of the epidermal growth factor receptor, preventing autophosphorylation and subsequent signaling cascades that promote cell proliferation .
  • Interaction with ABCG2: Tyrphostin RG 14620 selectively inhibits ABCG2-mediated transport functions. This inhibition leads to increased accumulation of chemotherapeutic agents within resistant cancer cells, thereby reversing multidrug resistance .

Technical Parameters

The effectiveness of Tyrphostin RG 14620 in inhibiting these reactions can be quantified using IC50 values, with reported values around 3 μM against epidermal growth factor receptor kinase activity .

Mechanism of Action

The mechanism of action for Tyrphostin RG 14620 involves:

  1. Binding Affinity: The compound exhibits high binding affinity for the ATP-binding site on the epidermal growth factor receptor and ABCG2 transporter.
  2. Inhibition of Signaling Pathways: By inhibiting these receptors, Tyrphostin RG 14620 disrupts downstream signaling pathways essential for cell survival and proliferation.
  3. Reversal of Drug Resistance: The selective inhibition of ABCG2 allows for increased retention of chemotherapeutic drugs within cancer cells, enhancing their efficacy against tumors that exhibit multidrug resistance .
Physical and Chemical Properties Analysis

The physical and chemical properties of Tyrphostin RG 14620 include:

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

Tyrphostin RG 14620 has several notable applications in scientific research and medicine:

  • Cancer Research: It is primarily studied for its potential to overcome multidrug resistance in various cancers by enhancing the efficacy of existing chemotherapeutic agents.
  • Drug Development: As a selective inhibitor of protein tyrosine kinases, it serves as a lead compound for developing new anticancer therapies targeting similar pathways.
  • Biochemical Studies: Researchers utilize this compound to investigate signaling pathways associated with cell proliferation and differentiation, contributing to a better understanding of tumor biology .
Introduction to Multidrug Resistance in Cancer and Adenosine Triphosphate-Binding Cassette Transporters

Multidrug resistance remains a principal obstacle to successful cancer chemotherapy, often leading to therapeutic failure and disease recurrence. A primary mechanism underlying this phenomenon involves the overexpression of adenosine triphosphate-binding cassette transporters, which utilize adenosine triphosphate hydrolysis to actively efflux structurally diverse chemotherapeutic agents from cancer cells. Among these transporters, Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 (ABCG2) holds significant clinical relevance due to its ability to confer resistance to numerous anticancer drugs, including anthracyclines, mitoxantrone, topotecan, and tyrosine kinase inhibitors. The strategic localization of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 in pharmacological barrier tissues (intestine, blood-brain barrier, placenta) and its overexpression in cancer stem cells further compounds its detrimental impact on chemotherapy efficacy [3] [7].

Role of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 in Chemoresistance and Therapeutic Failure

Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 (also known as Breast Cancer Resistance Protein) functions as a homodimeric "half-transporter" characterized by a reverse domain arrangement, with its nucleotide-binding domain positioned at the amino terminus. This structural configuration facilitates the efflux of a remarkably diverse array of substrates, ranging from conventional chemotherapeutics to targeted anticancer agents. Clinical studies have demonstrated elevated Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 expression in various malignancies, including breast cancer, non-small cell lung cancer, acute myelogenous leukemia, and colorectal carcinoma, where it correlates with poor treatment responses and adverse clinical outcomes [3] [7] [10].

Table 1: Key Characteristics of Major Multidrug Resistance-Linked Adenosine Triphosphate-Binding Cassette Transporters

TransporterAlternative NamesPrimary SubstratesTissue LocalizationClinical Cancer Relevance
Adenosine Triphosphate-Binding Cassette Subfamily B Member 1Permeability Glycoprotein, Multidrug Resistance Protein 1Doxorubicin, Vinca alkaloids, PaclitaxelIntestine, Blood-brain barrier, LiverBroad expression in solid tumors and hematological malignancies
Adenosine Triphosphate-Binding Cassette Subfamily G Member 2Breast Cancer Resistance Protein, Mitoxantrone Resistance ProteinMitoxantrone, Topotecan, SN-38 (irinotecan active metabolite)Placenta, Mammary tissue, Stem cellsOverexpressed in therapy-resistant tumors and cancer stem cells
Adenosine Triphosphate-Binding Cassette Subfamily C Member 1Multidrug Resistance-Associated Protein 1Methotrexate, Etoposide, VincristineLung, Testes, KidneyAssociated with resistance in lung cancer and neuroblastoma

The physiological function of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 in normal tissue protection becomes pathologically detrimental in malignancies, where its overexpression creates a formidable barrier to effective intracellular drug accumulation. This efflux capacity extends beyond conventional chemotherapy to include novel therapeutic modalities, with recent evidence suggesting Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 contributes to resistance against antibody-drug conjugates. Consequently, the development of potent and selective Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 inhibitors represents a promising strategy for restoring chemosensitivity in resistant cancers [3] [7] [10].

Historical Development of Tyrosine Kinase Inhibitors as Multidrug Resistance Modulators

The exploration of tyrosine kinase inhibitors as potential multidrug resistance modulators originated from the serendipitous discovery that certain epidermal growth factor receptor inhibitors could interfere with adenosine triphosphate-binding cassette transporter function. Tyrphostins, a class of synthetic tyrosine kinase inhibitors initially developed in the late 1980s as epidermal growth factor receptor antagonists, emerged as particularly promising candidates. These compounds were rationally designed to competitively inhibit the substrate binding site of the epidermal growth factor receptor kinase domain, featuring a benzylidenemalononitrile core structure that facilitated interaction with tyrosine kinase targets [2] [6].

Tyrphostin RG 14620 (chemical name: 3-(3,5-Dichlorophenyl)-2-(pyridin-3-yl)acrylonitrile; molecular formula: C₁₄H₈Cl₂N₂; molecular weight: 275.13 g/mol) was initially characterized as a potent epidermal growth factor receptor inhibitor with demonstrated anticancer activity both in vitro and in vivo. Early preclinical studies established its efficacy in inhibiting colony formation and deoxyribonucleic acid synthesis in epidermal growth factor-stimulated cancer cell lines, with half-maximal inhibitory concentration values in the low micromolar range (1-4 μM). Importantly, Tyrphostin RG 14620 exhibited irreversible growth-inhibitory effects in certain cancer models and demonstrated synergistic activity when combined with retinoids or mammalian target of rapamycin inhibitors [1] [2] [6].

The transition of tyrosine kinase inhibitors from targeted anticancer agents to multidrug resistance modulators gained momentum as researchers observed that many tyrosine kinase inhibitors could also inhibit adenosine triphosphate-binding cassette transporters, albeit often with limited selectivity. This discovery prompted systematic investigations into the structure-activity relationships governing tyrosine kinase inhibitors' interactions with adenosine triphosphate-binding cassette transporters, with the goal of identifying compounds with both potent and selective inhibition profiles against specific transporters, particularly Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 [2] [4] [6].

Rationale for Repurposing Tyrphostin RG 14620 in Multidrug Resistance Research

The scientific rationale for investigating Tyrphostin RG 14620 as a potential Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 modulator stems from several converging lines of evidence. First, structural similarities between established Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 inhibitors and the benzylidenemalononitrile moiety present in Tyrphostin RG 14620 suggested potential interactions with the transporter's substrate-binding pocket. Second, the overlapping substrate profiles between epidermal growth factor receptor inhibitors and Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 substrates created a pharmacological basis for exploring Tyrphostin RG 14620 as a dual-targeting agent [2] [4] [6].

Experimental validation demonstrated that at non-toxic concentrations (≤3 μM), Tyrphostin RG 14620 selectively restored chemosensitivity in Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-overexpressing cancer cell lines without affecting Adenosine Triphosphate-Binding Cassette Subfamily B Member 1 or Adenosine Triphosphate-Binding Cassette Subfamily C Member 1-mediated resistance. Biochemical assays revealed Tyrphostin RG 14620 directly interacts with Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 through two complementary mechanisms: (1) stimulation of adenosine triphosphate hydrolysis, indicating direct engagement with the transporter's catalytic cycle; and (2) inhibition of [¹²⁵I]-Iodoarylazidoprazosin photolabeling, suggesting competitive occupation of the substrate-binding site. These findings collectively position Tyrphostin RG 14620 as a promising candidate for circumventing Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-mediated multidrug resistance through selective transporter inhibition [2] [4] [6].

Table 2: Experimental Evidence Supporting Tyrphostin RG 14620 as an Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 Inhibitor

Experimental ApproachKey FindingsBiological Significance
Fluorescent substrate accumulation assaysIncreased intracellular pheophorbide A accumulation in Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-overexpressing cells at 3 μMDirect evidence of efflux inhibition comparable to Ko143 (specific Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 inhibitor)
Cytotoxicity reversal assays3 μM Tyrphostin RG 14620 reversed resistance to mitoxantrone (25.3-fold), topotecan (18.7-fold), and SN-38 (15.9-fold)Restoration of chemosensitivity to multiple Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 substrate drugs
Adenosine triphosphate hydrolysis assaysDose-dependent stimulation of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2-associated adenosine triphosphatease activity (EC₅₀ = 0.82 μM)Indicates direct interaction with the transporter's nucleotide-binding domain
Photoaffinity labeling studiesInhibition of [¹²⁵I]-Iodoarylazidoprazosin binding to Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 (IC₅₀ = 3.1 μM)Demonstrates competition at the substrate-binding site
Molecular docking analysisFavorable binding within the drug-binding pocket with higher scores than known substratesStructural basis for selective interaction with Adenosine Triphosphate-Binding Cassette Subfamily G Member 2

The selectivity of Tyrphostin RG 14620 for Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 over other adenosine triphosphate-binding cassette transporters addresses a critical limitation of earlier multidrug resistance modulators, which often exhibited broad-spectrum inhibition leading to increased toxicity and unpredictable drug interactions. Molecular modeling studies suggest this selectivity arises from specific interactions between Tyrphostin RG 14620's dichlorophenyl and pyridinyl groups and unique amino acid residues within the hydrophobic drug-binding pocket of Adenosine Triphosphate-Binding Cassette Subfamily G Member 2. These interactions include π-π stacking with phenylalanine residues and halogen bonding with polar side chains, creating a binding signature distinct from that observed with Adenosine Triphosphate-Binding Cassette Subfamily B Member 1 or Adenosine Triphosphate-Binding Cassette Subfamily C Member 1 [2] [4] [6].

The repurposing approach exemplified by Tyrphostin RG 14620 leverages established pharmacological data to accelerate the development of multidrug resistance reversal strategies. By focusing on compounds with known safety and pharmacokinetic profiles, researchers can potentially reduce the development timeline and resources required to bring effective multidrug resistance modulators into clinical practice. Tyrphostin RG 14620 represents a compelling case study in this paradigm, demonstrating how rigorous mechanistic investigation can reveal unexpected therapeutic applications for existing targeted agents beyond their original indications [2] [4] [6].

Properties

CAS Number

138989-56-7

Product Name

Tyrphostin RG 14620

IUPAC Name

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4-

InChI Key

TYXIVBJQPBWBHO-QCDXTXTGSA-N

SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.